molecular formula C5H8BrF B1492288 5-Bromo-4-fluoropent-1-ene CAS No. 2098113-00-7

5-Bromo-4-fluoropent-1-ene

Cat. No. B1492288
CAS RN: 2098113-00-7
M. Wt: 167.02 g/mol
InChI Key: BMFBQTWSSQPOOS-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropent-1-ene (5-BrFP) is an important building block for organic synthesis, and is used in a variety of scientific research applications. 5-BrFP is an alkyl halide, which is a type of compound that contains a halogen atom bonded to a carbon atom. It is a versatile starting material for a variety of chemical reactions, and its unique properties make it useful in a range of scientific research applications.

Scientific Research Applications

Synthetic Applications and Methodologies

  • Brominated β-Alkoxyvinyl Trihalomethyl Ketones as Synthons : Brominated enones, such as 5-Bromo- and 5,5-dibromo-1,1,1-trihalo-4-methoxypent-3-en-2-ones, have been identified as valuable building blocks for heterocyclic and polyheterocyclic compounds. These compounds are utilized in various cyclocondensation, alkylation, and cycloaddition reactions to construct complex molecular architectures bearing a trihalomethyl moiety (Mittersteiner et al., 2020).
  • Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines : The synthetic potential of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one towards catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes has been demonstrated through a three-component one-pot method, providing high chemo- and regioselectivity (Mittersteiner et al., 2019).
  • Highly Functionalized 4-Amino-2-(trifluoromethyl)-1H-pyrroles : The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines has been explored, leading to the selective synthesis of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles, showcasing the compound's versatility in synthesizing highly functionalized molecules (Zanatta et al., 2021).

properties

IUPAC Name

5-bromo-4-fluoropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF/c1-2-3-5(7)4-6/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFBQTWSSQPOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoropent-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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